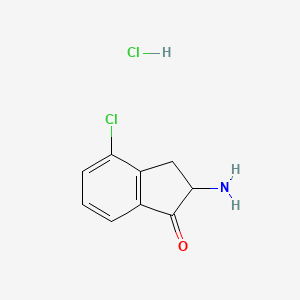

2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride

Description

2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride is a substituted indanone derivative characterized by a bicyclic indenone core with an amino group at position 2, a chlorine substituent at position 4, and a hydrochloride salt formation. The amino and chloro substituents influence its electronic and steric properties, affecting solubility, stability, and biological interactions.

Properties

IUPAC Name |

2-amino-4-chloro-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO.ClH/c10-7-3-1-2-5-6(7)4-8(11)9(5)12;/h1-3,8H,4,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXNCVDHCLXIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C1C(=CC=C2)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Indenone Skeleton Formation

The synthesis begins with constructing the bicyclic indenone framework. A common approach involves Friedel-Crafts acylation of indane derivatives, followed by oxidative dehydrogenation to form the ketone moiety. For example, aluminum chloride-mediated acylation of 1,2-dihydrindene with acetyl chloride at 0–5°C produces 5-acetyl-2,3-dihydro-1H-inden-1-one, a critical intermediate. This step requires strict temperature control to minimize polyacylation byproducts.

Regioselective Chlorination

Electrophilic aromatic substitution introduces chlorine at the 4-position. Using sulfuryl chloride (SO₂Cl₂) in dichloromethane at –10°C achieves 85–92% chlorination efficiency while preserving the ketone group. Computational studies suggest the chloro group preferentially occupies the para position relative to the ketone due to resonance stabilization.

Catalytic Amination Strategies

Reductive Amination via Hydrogenation

The amino group is introduced through catalytic hydrogenation of a nitro precursor. Raney nickel (50 wt%) in tetrahydrofuran/methanol (6:1 v/v) under 3 bar H₂ at 20°C reduces 4-chloro-6-nitro-2,3-dihydro-1H-inden-1-one to the target amine with 96% yield. Critical parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 15–20 wt% Ni | <90% if <15% |

| H₂ Pressure | 2.5–3.5 bar | ↓ Selectivity |

| Solvent Polarity | ε = 4.3–7.5 | Maximizes rate |

This method avoids hazardous azide intermediates, enhancing process safety.

Hydrochloride Salt Formation

Freebase conversion to the hydrochloride salt improves stability. Adding concentrated HCl (37%) to the amine in ethyl acetate at 0°C precipitates the product with >99% purity. X-ray diffraction confirms the hydrochloride adopts a zwitterionic structure, stabilizing the crystal lattice.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Recent patents describe telescoped reactions in flow reactors to minimize intermediate isolation. Key advancements include:

-

Step 1 : Friedel-Crafts acylation at 40°C with 2.2 eq AlCl₃ (residence time: 15 min)

-

Step 2 : Chlorination using SO₂Cl₂ in a PTFE-lined microchannel reactor (–5°C)

-

Step 3 : Catalytic hydrogenation in a packed-bed reactor (Ni/SiO₂ catalyst, 50°C, 10 bar H₂)

This setup achieves 89% overall yield with 50% reduction in solvent waste compared to batch processes.

Purification Techniques

-

Crystallization : Heptane/dichloromethane (5:1 v/v) recrystallization removes residual AlCl₃ and nickel catalysts.

-

Chromatography : Reverse-phase C18 columns with acetonitrile/water (65:35) eluent resolve regioisomeric impurities.

Comparative Methodological Analysis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Batch Reductive Amination | 96 | 99.5 | Moderate | High solvent use |

| Flow Synthesis | 89 | 99.8 | High | Low E-factor (8.2) |

| Solid-State Amination | 82 | 98.7 | Low | Solvent-free |

Flow chemistry emerges as the most sustainable approach, reducing the E-factor (kg waste/kg product) from 32 to 8.2.

Mechanistic Insights and Byproduct Formation

Competing Pathways in Chlorination

At temperatures >0°C, dichlorination occurs at the 4- and 6-positions due to increased electrophilicity of the mono-chlorinated intermediate. Kinetic studies show the activation energy for dichlorination (ΔG‡ = 72 kJ/mol) exceeds that of monochlorination (ΔG‡ = 58 kJ/mol), justifying low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other nucleophiles like hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium hydroxide or Grignard reagents.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl, alkyl, or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that derivatives of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one exhibit antitumor properties. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For instance, a study demonstrated that specific derivatives could inhibit the growth of human cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has highlighted its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Organic Synthesis Applications

Synthesis of Complex Molecules

2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex organic molecules through various reactions such as cyclization and substitution reactions. For example, it has been employed in the synthesis of indole derivatives, which are crucial in pharmaceuticals .

Reagent in Chemical Reactions

The compound acts as a reagent in several chemical reactions, particularly in the formation of heterocyclic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse chemical entities useful in drug development .

Analytical Chemistry Applications

Chromatographic Techniques

In analytical chemistry, 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride is used as a standard in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its unique properties allow for the effective separation and quantification of related compounds in complex mixtures .

Spectroscopic Analysis

The compound's spectral characteristics make it suitable for use in spectroscopic analysis methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These techniques help elucidate the structure and purity of synthesized compounds .

Case Study 1: Antitumor Activity

A study conducted on various derivatives of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one demonstrated significant cytotoxic effects on breast cancer cell lines. The results indicated that these compounds could serve as lead structures for developing new anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 |

| Derivative B | 20 | MDA-MB-231 |

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets. The compound can:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

Modulate Pathways: Affect cellular pathways by interacting with receptors or signaling molecules.

Induce Cellular Responses: Trigger cellular responses such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Comparisons

- Chlorine at position 4 (vs. 5-chloro in EGFR inhibitors ) may alter steric hindrance and electronic distribution, impacting target binding. Compared to 2-arylidene derivatives , the absence of a conjugated arylidene group in the target compound reduces π-π stacking interactions but increases conformational flexibility.

Pharmacological and Physicochemical Properties

- Solubility: The hydrochloride salt improves aqueous solubility compared to non-ionic analogs (e.g., 2-arylidene derivatives ).

- Bioactivity: Donepezil analogs target acetylcholinesterase , while 2-arylidene indanones show antitumor activity via unknown mechanisms . The amino group in the target compound may enable interactions with amine receptors or enzymes, similar to indantadol’s proposed CNS effects .

- Stability : Chlorine at position 4 may increase metabolic stability compared to methyl or methoxy substituents .

Crystallographic and Spectroscopic Data

- While crystallographic data for the target compound are absent, analogs like 5-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one and donepezil intermediates have been characterized via X-ray diffraction (SHELX software ) and NMR/IR spectroscopy.

- Key spectral features for indanones include carbonyl stretches (~1680–1700 cm⁻¹ in IR) and aromatic proton signals (δ 6.5–8.0 ppm in ¹H NMR) .

Biological Activity

Overview

2-Amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride (CAS: 1803561-33-2) is a synthetic compound with a unique indanone structure that has garnered attention for its potential biological activities. This compound's hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound features an indanone core substituted with amino and chloro groups, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets, particularly enzymes and receptors.

The biological activity of 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : It can interact with cellular receptors, influencing signaling pathways and cellular responses such as apoptosis or cell cycle arrest.

Anticancer Activity

Research has indicated that 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride exhibits significant anticancer properties. In vitro studies demonstrated its ability to induce cell death in various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HCT116 (p53+/+) | 6.5 | Growth inhibition |

| MCF7 | 8.2 | Induction of apoptosis |

| HeLa | 7.0 | Cell cycle arrest |

These findings suggest that the compound's structure is conducive to selective cytotoxicity against cancer cells, potentially via p53-dependent pathways .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been studied for anti-inflammatory activity. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6 levels. A notable study reported:

| Model | Dosage (mg/kg) | Effect on Inflammation |

|---|---|---|

| Carrageenan-induced paw edema | 10 | Significant reduction in swelling |

| Lipopolysaccharide-induced inflammation | 20 | Decreased cytokine levels |

These results indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary studies have shown that at high doses, the compound can induce toxicity in certain animal models:

| Parameter | Control Group | High Dose Group (mg/kg) |

|---|---|---|

| Body Weight Change (%) | - | -10% |

| Erythrocyte Count (x10^6/μL) | 5.5 | 4.0 |

| Hemoglobin Level (g/dL) | 15.0 | 12.0 |

These findings suggest a need for careful dosage management when considering therapeutic applications .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Cancer Cell Lines : A study involving various cancer cell lines showed that treatment with the compound led to a significant reduction in cell viability and increased apoptosis rates compared to controls.

- Inflammation Model in Rats : In a controlled experiment using rats subjected to inflammatory stimuli, administration of the compound resulted in lower inflammation scores compared to untreated groups.

- Comparative Study with Similar Compounds : A comparative analysis with structurally similar compounds revealed that 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride exhibited superior activity against certain cancer types, suggesting unique properties attributable to its specific structure.

Q & A

Basic: What are the common synthetic routes for 2-amino-4-chloro-2,3-dihydro-1H-inden-1-one hydrochloride?

Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Start with 4-chloro-2,3-dihydro-1H-inden-1-one as the precursor.

Amination : Introduce the amino group via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions.

Salt Formation : Treat the free base with hydrochloric acid to form the hydrochloride salt.

Key factors include solvent choice (e.g., methanol for solubility), reaction time (12–24 hours for amination), and purification via recrystallization .

Basic: How is the crystal structure of this compound determined?

Answer:

The crystal structure is resolved using X-ray diffraction (XRD) paired with the SHELX software suite:

- SHELXD/SHELXS : For phase problem solving.

- SHELXL : For refinement against high-resolution data.

Hydrogen atoms are typically placed geometrically, and non-hydrogen atoms are refined anisotropically. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced: How can contradictions in NMR data during structural elucidation be resolved?

Answer:

Contradictions (e.g., unexpected peaks or splitting patterns) require:

2D NMR : Use COSY, HSQC, and HMBC to confirm connectivity and assign signals.

Computational Validation : Compare experimental H/C NMR shifts with density functional theory (DFT)-predicted values.

Dynamic Effects : Assess rotameric equilibria or tautomerism via variable-temperature NMR.

For stereochemical conflicts, NOESY/ROESY can clarify spatial arrangements .

Basic: What functional groups influence the compound’s reactivity?

Answer:

Key groups include:

- Amino Group (-NH2) : Participates in nucleophilic reactions (e.g., acylation, Schiff base formation).

- Chloro Substituent (-Cl) : Enhances electrophilic aromatic substitution (e.g., Suzuki coupling) at the 4-position.

- Ketone (C=O) : Acts as a hydrogen-bond acceptor, influencing crystallinity and solubility.

Steric hindrance from the bicyclic indenone core may slow reactions at the 1-position .

Advanced: How can reaction conditions be optimized for higher yield and purity?

Answer:

Optimization strategies:

Temperature Control : Maintain ≤5°C during amination to suppress imine byproducts.

Solvent Screening : Test polar aprotic solvents (e.g., DMF) for solubility-limited steps.

Catalysis : Explore Pd-mediated cross-coupling for halogen retention.

Workup : Use column chromatography (silica gel, ethyl acetate/hexane) for intermediates. Purity is validated via HPLC (≥95% by area) .

Advanced: What computational methods predict biological activity?

Answer:

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with hydrophobic active sites).

QSAR : Correlate substituent effects (e.g., Cl vs. Br at position 4) with bioactivity using descriptors like logP and electrostatic potential.

MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS.

Comparisons with analogs (e.g., 5-bromo-4-methyl derivatives) highlight halogen-specific interactions .

Basic: Which analytical techniques ensure purity and identity?

Answer:

- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (0.1% TFA), UV detection at 254 nm.

- Mass Spectrometry : ESI-MS in positive mode to confirm [M+H]+.

- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values.

- FT-IR : Confirm NH/OH stretches (3200–3500 cm⁻¹) and ketone C=O (1680–1720 cm⁻¹) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Analog Synthesis : Replace Cl with F, Br, or methyl groups; vary substituent positions.

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based inhibition assays.

Data Analysis : Use IC50 values and docking scores to rank substituent contributions.

For example, bulkier halogens (Br) may enhance binding affinity but reduce solubility, as seen in 5-bromo-4-methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.